molecular formula C17H13N5O3 B2496073 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide CAS No. 2034331-16-1

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide

Cat. No.: B2496073
CAS No.: 2034331-16-1
M. Wt: 335.323
InChI Key: LRAOXAYUQLQBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-10-8-13(21-24-10)16-20-14(25-22-16)9-19-17(23)15-12-5-3-2-4-11(12)6-7-18-15/h2-8H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAOXAYUQLQBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, including isoxazole and oxadiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C12H16N4O3C_{12}H_{16}N_{4}O_{3}, with a molecular weight of 264.28 g/mol. The compound features a unique structure that may contribute to its biological activity through various mechanisms of action.

PropertyValue
Molecular FormulaC₁₂H₁₆N₄O₃
Molecular Weight264.28 g/mol
CAS Number2034504-87-3

Antimicrobial Activity

Research indicates that compounds featuring the oxadiazole moiety often exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which is crucial for developing new antitubercular agents. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 4–8 µM against drug-resistant strains of M. tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways critical for cancer cell survival. For example, derivatives containing oxadiazole rings have shown effectiveness against human pancreatic and gastric cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The presence of the isoxazole and oxadiazole rings suggests potential interactions with enzyme active sites or cellular receptors, leading to inhibition of critical metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antitubercular Activity : Dhumal et al. (2016) reported that oxadiazole derivatives exhibited strong inhibition against Mycobacterium bovis BCG both in active and dormant states. Molecular docking studies suggested that these compounds bind effectively to the enoyl reductase (InhA) enzyme, crucial for mycolic acid biosynthesis .
  • Cytotoxicity Assays : In vitro studies conducted by Desai et al. (2016) demonstrated that certain oxadiazole derivatives significantly inhibited cell proliferation in human cancer cell lines. The study highlighted the importance of substituent variations on the oxadiazole ring affecting cytotoxicity levels .
  • Mechanistic Insights : Vosatka et al. (2018) explored the mechanism behind the antitubercular effects of oxadiazole derivatives, revealing their role as inhibitors of lipoteicholic acid synthesis in Gram-positive bacteria, which is essential for bacterial growth and virulence .

Q & A

Q. What are the recommended synthetic routes for synthesizing N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide?

A common approach involves multi-step condensation reactions. For example:

  • Step 1 : Synthesize the oxadiazole core via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., using POCl₃ or H₂SO₄) .
  • Step 2 : Introduce the 5-methylisoxazole moiety through nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
  • Step 3 : Functionalize the isoquinoline carboxamide group via alkylation or amidation, ensuring temperature control (40–60°C) in polar aprotic solvents like DMF .
    Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize this compound spectroscopically?

  • ¹H/¹³C NMR : Focus on diagnostic peaks:
    • Isoxazole protons: δ 6.4–6.6 ppm (singlet, 1H) .
    • Oxadiazole-linked methylene: δ 4.5–4.8 ppm (triplet, 2H) .
    • Isoquinoline aromatic protons: δ 8.5–9.0 ppm (multiplet) .
  • IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What stability considerations are critical for storage and handling?

  • Storage : -20°C under inert gas (argon) to prevent hydrolysis of the oxadiazole and isoxazole rings .
  • Solubility : DMSO is preferred for stock solutions; avoid aqueous buffers with pH >8 to prevent degradation .
  • Light sensitivity : Use amber vials to protect the isoquinoline moiety from photodegradation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for oxadiazole cyclization .
  • Solvent Optimization : Predict solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics using COSMO-RS simulations .
  • Machine Learning : Train models on existing oxadiazole synthesis data to predict optimal stoichiometry and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How should researchers address contradictions in biological activity data?

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm IC₅₀ trends .
  • Off-Target Profiling : Use kinome-wide screening to rule out non-specific interactions with related enzymes (e.g., GSK-3β vs. CDK2) .
  • Metabolic Stability : Compare hepatic microsomal half-life (e.g., mouse vs. human) to assess species-specific discrepancies .

Q. What strategies improve solubility for in vitro assays without compromising activity?

  • Prodrug Design : Introduce phosphate or acetyl groups at the isoquinoline N-oxide position to enhance aqueous solubility .
  • Co-Solvent Systems : Use PEG-400/water mixtures (≤20% v/v) to maintain compound integrity in cell-based assays .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release in pharmacokinetic studies .

Methodological Notes

  • Data Reproducibility : Always include triplicate technical replicates and negative controls (e.g., DMSO-only) in bioassays .
  • Synthetic Pitfalls : Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) to avoid over-alkylation of the oxadiazole nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.